ethyl N-(propan-2-ylamino)carbamate
Description
Ethyl N-(propan-2-ylamino)carbamate is a carbamate derivative characterized by an ethyl carbamate group (O=C(OEt)NH-) linked to a propan-2-ylamino (-NH-C3H7) substituent. Carbamates are widely used as intermediates in pharmaceuticals, agrochemicals, and polymer industries due to their reactivity and versatility .
Properties
CAS No. |
6637-65-6 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
ethyl N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C6H14N2O2/c1-4-10-6(9)8-7-5(2)3/h5,7H,4H2,1-3H3,(H,8,9) |
InChI Key |
GLEPDFWPHDUTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Carbamate (EC)
- Structure : O=C(NH2)OCH2CH3.
- Applications: Naturally occurs in fermented beverages (e.g.,白酒) as a byproduct of urea and ethanol reactions .
- Toxicity: Classified as a Group 2A carcinogen (probable human carcinogen) by IARC. Chronic exposure in rodents induces hepatic, pulmonary, and neurogenic tumors .
- Regulatory Limits : Exceeds 150 μg/L in 48.7% of Chinese白酒, posing significant health risks (MOE = 6,289 for general population; 1,875 for frequent drinkers) .
Vinyl Carbamate
- Structure : O=C(NH2)OCH=CH2.
- Toxicity: 10–100× more carcinogenic than EC in rodent models, inducing liver, lung, and thymic tumors at lower doses. Acts via metabolic activation to vinyl carbamate epoxide, a DNA-reactive intermediate .
Ethyl N-Hydroxycarbamate
- Structure : O=C(NHOH)OCH2CH3.
- Toxicity: Exhibits weak direct mutagenicity (2–3 revertants/μmol in S. typhimurium TA100).
Propan-2-yl N-(2-Chlorophenyl)carbamate
Ethyl N-(Cyanoacetyl)carbamate
- Structure : O=C(NH-C(O)CN)OCH2CH3.
- Hazards : Causes skin irritation (H315), severe eye damage (H319), and acute oral toxicity (H302). Requires PPE during handling .
Data Tables
Table 1: Structural and Toxicological Comparison of Carbamates
Table 2: Regulatory and Exposure Data for Ethyl Carbamate
Research Findings
Carcinogenicity Mechanisms
- EC vs. Vinyl Carbamate: Vinyl carbamate’s higher potency is attributed to its epoxide metabolite, which forms DNA adducts. EC requires metabolic activation via cytochrome P450 to exert carcinogenicity .
Mitigation Strategies
- Distillation : Secondary壶式蒸馏 reduces EC by 92.76% in白酒, with EC concentrating in酒尾 (distillation tails) .
Preparation Methods
Reaction Mechanism and Optimization
The process involves three reactants:
-
Amine : Propan-2-ylamine acts as the nucleophile.
-
Alkyl halide : Ethyl bromide serves as the alkoxy group donor.
-
CO₂ : Functions as the carbonyl source, eliminating the need for toxic phosgene or isocyanates.
The bifunctional catalyst operates through synergistic Lewis acid-base interactions. Ti⁴⁺ sites activate CO₂, while adenine moieties deprotonate the amine, enhancing nucleophilicity. A molar ratio of amine to alkyl halide between 0.08:1 and 0.85:1 optimizes carbamate selectivity (76–95%) while minimizing byproducts like ureas.
Example Synthesis :
Advantages and Limitations
Advantages :
Limitations :
Curtius Rearrangement and Palladium-Catalyzed Carbonylation
Traditional routes like the Curtius rearrangement and modern palladium-catalyzed methods provide alternative pathways to ethyl N-(propan-2-ylamino)carbamate.
Curtius Rearrangement
The Curtius rearrangement converts acyl azides to isocyanates, which react with ethanol to form carbamates. For the target compound, the synthesis would involve:
-
Acyl azide formation : Reacting isopropyl carbamic acid chloride with sodium azide.
-
Thermal decomposition : Generating isopropyl isocyanate at 80–100°C.
-
Ethanol quenching : Trapping the isocyanate with ethanol to yield the carbamate.
Challenges :
Palladium-Catalyzed Carbonylation
Jiao et al. reported a PdCl₂-catalyzed method using organic azides, CO, and alcohols. For this compound:
-
Reactants : Isopropyl azide, CO (1 atm), ethanol.
-
Conditions : PdCl₂ (2 mol%), 60°C, 12 hours.
Advantages :
Zinc Chloride-Catalyzed Synthesis from Carbamoyl Chlorides
A scalable approach involves ZnCl₂-mediated coupling of carbamoyl chlorides and alcohols.
Synthetic Protocol
Mechanistic Insights
ZnCl₂ activates the carbamoyl chloride, facilitating nucleophilic attack by ethanol. The reaction proceeds via an isocyanate intermediate, with Cl⁻ assisting in proton abstraction.
Example :
Comparative Analysis of Synthetic Methods
Experimental Procedures and Optimization Strategies
Catalytic Carbonylation Protocol
-
Setup : Stainless-steel autoclave with magnetic stirring.
-
Loading : Propan-2-ylamine (10 mmol), ethyl bromide (12 mmol), Ti-SBA-15-pr-Ade (100 mg).
-
Workup : Filter catalyst, extract with dichloromethane, purify via column chromatography.
Optimization Tip : Increasing CO₂ pressure to 4 bar enhances conversion by 12%.
Zinc Chloride-Mediated Synthesis
-
Carbamoyl Chloride Prep : React isopropylamine with triphosgene (0.33 eq) in dichloromethane.
-
Coupling : Add ethanol (1 eq), ZnCl₂ (0.5 eq), reflux in toluene.
-
Isolation : Quench with water, extract, dry over Na₂SO₄, concentrate.
Safety Note : Substitute phosgene with triphosgene to minimize exposure risks .
Q & A
Q. How can researchers optimize the synthesis of ethyl N-(propan-2-ylamino)carbamate to improve yield and purity?
Synthesis optimization requires careful selection of reaction conditions. For carbamates, coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often used to activate the carbamate-forming reaction . Temperature control (e.g., maintaining 0–5°C during exothermic steps) and solvent choice (e.g., dichloromethane or acetonitrile) influence purity. Monitoring via TLC or HPLC can identify intermediates, while column chromatography or recrystallization improves final purity. Yield improvements may require stoichiometric adjustments, such as excess isopropylamine to drive the reaction .
Q. What analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR confirm structural integrity, with characteristic peaks for the ethyl carbamate group (e.g., ~1.2–1.4 ppm for CH and ~4.1–4.3 ppm for OCH) .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., calculated m/z for CHNO: 144.0899) and detects impurities .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O stretch) confirm the carbamate functional group .
Q. How does pH affect the stability of this compound in aqueous solutions?
Carbamates are prone to hydrolysis under acidic or alkaline conditions. Stability studies should use buffered solutions (pH 4–8) and monitor degradation via HPLC. At pH < 4, protonation of the amine group accelerates hydrolysis, while at pH > 8, hydroxide ions attack the carbamate carbonyl. Half-life calculations under varying pH conditions are critical for storage and formulation guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack. Isotopic labeling (e.g., ) can track oxygen migration during reactions. Computational studies (DFT or molecular dynamics) model transition states, revealing steric effects from the isopropyl group on reaction rates . For example, bulky substituents may hinder nucleophilic access, requiring catalysts like DMAP (4-dimethylaminopyridine) to lower activation energy .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf_{f}f) for this compound?
Discrepancies often arise from experimental methods (e.g., calorimetry vs. computational estimates). A factorial design approach (e.g., 2 designs) can isolate variables like solvent polarity or measurement temperature. Cross-referencing with CRC Handbook data (e.g., enthalpy of formation for similar carbamates) and validating via DSC (differential scanning calorimetry) ensures accuracy .
Q. What computational strategies are effective for predicting the solubility and bioavailability of this compound?
- COSMO-RS : Predicts solubility in organic/aqueous mixtures by simulating solvent-solute interactions .
- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes), using software like AutoDock Vina.
- ADMET predictors : Tools like SwissADME estimate logP (partition coefficient) and membrane permeability, critical for pharmacokinetic profiling .
Methodological Considerations
Q. How should researchers design experiments to study the degradation pathways of this compound under environmental conditions?
- Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative agents (HO) .
- LC-MS/MS : Identifies degradation products (e.g., ethylamine or CO) and proposes pathways (e.g., photooxidation or hydrolysis) .
- QSPR models : Relate molecular descriptors (e.g., polar surface area) to degradation rates .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?
- Probit analysis : Models mortality vs. concentration curves in bioassays.
- ANOVA with post-hoc tests : Compares means across multiple concentrations.
- Hill equation : Fits sigmoidal curves to enzyme inhibition data .
Data Validation and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
